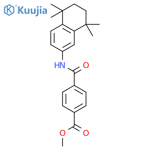

- Preparation of N1-(6-(hydroxamino)-6-oxohexyl)-N4-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthyl) terephthalamide as histone deacetylase inhibitor for treating cancer, China, , ,

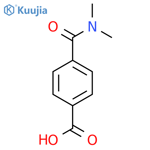

Cas no 94497-51-5 (Tamibarotene)

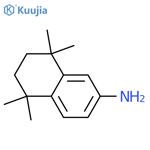

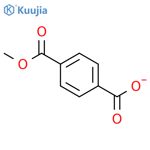

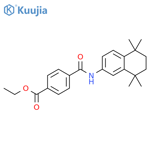

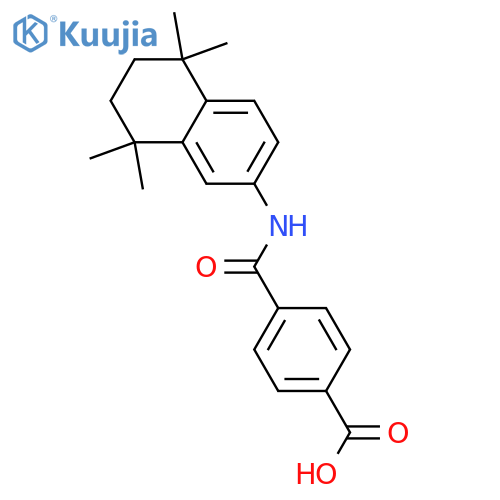

Tamibarotene structure

Nombre del producto:Tamibarotene

Número CAS:94497-51-5

MF:C22H25NO3

Megavatios:351.438806295395

MDL:MFCD00866188

CID:61730

PubChem ID:108143

Tamibarotene Propiedades químicas y físicas

Nombre e identificación

-

- 4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid

- AM80

- 4-[(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]benzoic acid

- 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)amino]carbonyl]benzoic Acid

- Am 80 (pharmaceutical)

- Amnolake

- NSC 608000

- Retinoid AM 80

- Tamibarotene

- Am-80

- TAMIBAROTENE,AM 80,AM-80,AM80

- 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoicacid

- Am 80

- retinobenzoic acid

- Tamibaro

- Amnoid

- 4-[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoic acid

- 08V52GZ3H9

- NSC608000

- 4-((5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl)benzoic acid

- 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)amino]carbonyl]benzoic acid (ACI)

- 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoic acid

- Am 80 (RAR agonist)

- INNO 507

- OP 01

- RR 110

- SY 1425

- TM 441

- TOS 80T

- and OP-01

- HMS3743C03

- Tamibarotene [USAN:INN]

- BCP07492

- DTXCID3026853

- 4-(((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl)amino)carbonyl)benzoic acid

- 94497-51-5

- 4-[(1,1,4,4-tetramethyltetralin-6-yl)carbamoyl]benzoic acid

- SMR002530320

- AKOS015902693

- CCG-268044

- A80

- OMS-0728

- Tamibarotene [INN]

- D01418

- BRD-K36627727-001-05-4

- Terephthalic acid mono-5,8,8-tetramethyl- 5,6,7,8-tetrahydro-2-naphthylamide

- HMS3652H04

- Benzoic acid, 4-(((5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)amino)carbonyl)-

- BDBM50061625

- TOS-80T

- AC-7049

- TAMIBAROTENE [WHO-DD]

- TOS-80

- INNO-507

- 4-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylcarbamoyl)benzoic acid

- NCGC00181111-01

- Amnoleuk

- TM-411

- SW219913-1

- Z-208

- Tamibarotene (JAN/USAN/INN)

- TAMIBAROTENE [MI]

- CAS-94497-51-5

- TAMIBAROTENE [USAN]

- 121GE003

- Tox21_112725

- GTPL2648

- s4260

- MUTNCGKQJGXKEM-UHFFFAOYSA-N

- C22H25NO3

- MLS004774034

- TAMIBAROTENE [MART.]

- Terephthalic acid mono-5,5,8,8-tetramethyl- 5,6,7, 8-tetrahydro-2-naphthylamide

- CHEBI:32181

- Amnoid (TN)

- 2cbr

- NCI60_004716

- DTXSID5046853

- NS00068306

- CHEMBL25202

- SY-1425

- TAMIBAROTENE [JAN]

- N-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)terephthalamic acid

- MLS003899239

- OP-01

- MFCD00866188

- Q7681221

- SBI-0654073.0001

- WHO 7349

- 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tet ramethyl-2-naphthalenyl)amino]carbonyl]benzoic acid

- Tox21_112725_1

- HY-14652

- SCHEMBL36207

- NCGC00181111-02

- DB04942

- CS-0654

- 4-(((5,6,7,8-TETRAHYDRO-5,5,8,8-TETRAMETHYL-2-NAPHTHALENYL)AMINO)CARBONYL)BENZOIC ACID

- Tamibarotene, >=98% (HPLC)

- RR-110

- UNII-08V52GZ3H9

- AS-14083

- NSC-608000

- MLS006011150

- Tamibarotene(Am-80)

-

- MDL: MFCD00866188

- Renchi: 1S/C22H25NO3/c1-21(2)11-12-22(3,4)18-13-16(9-10-17(18)21)23-19(24)14-5-7-15(8-6-14)20(25)26/h5-10,13H,11-12H2,1-4H3,(H,23,24)(H,25,26)

- Clave inchi: MUTNCGKQJGXKEM-UHFFFAOYSA-N

- Sonrisas: O=C(C1C=CC(C(NC2C=C3C(CCC(C3=CC=2)(C)C)(C)C)=O)=CC=1)O

Atributos calculados

- Calidad precisa: 351.18300

- Masa isotópica única: 351.183

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 26

- Cuenta de enlace giratorio: 3

- Complejidad: 546

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Xlogp3: 5.4

- Superficie del Polo topológico: 66.4

- Recuento de constructos de variantes mutuas: 2

Propiedades experimentales

- Color / forma: Not determined

- Denso: 1.154

- Punto de fusión: 190-195°C

- Punto de ebullición: 449.6°C at 760 mmHg

- Punto de inflamación: 225.7°C

- índice de refracción: 1.593

- Disolución: Soluble to 50 mM in DMSO

- PSA: 66.40000

- Logp: 5.05910

- Disolución: Not determined

Tamibarotene Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302-H315-H319-H332-H335

- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Rtecs:DH6940000

- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Tamibarotene Datos Aduaneros

- Código HS:2924299090

- Datos Aduaneros:

China Customs Code:

2924299090Overview:

2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, packing

Summary:

2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Tamibarotene PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T6694-25mg |

Tamibarotene |

94497-51-5 | >98% | 25mg |

¥480.0 | 2023-09-15 | |

| AK Scientific | B678-25mg |

Tamibarotene |

94497-51-5 | >98% (HPLC) | 25mg |

$67 | 2023-09-16 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12210-10mg |

Tamibarotene |

94497-51-5 | 98% | 10mg |

¥403.00 | 2023-09-09 | |

| eNovation Chemicals LLC | D573871-20g |

Tamibarotene |

94497-51-5 | 99% | 20g |

$1250 | 2022-11-01 | |

| Ambeed | A197861-100mg |

4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid |

94497-51-5 | 98% | 100mg |

$41.0 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T27120-50mg |

Tamibarotene |

94497-51-5 | 98% | 50mg |

¥637.0 | 2023-09-09 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB33308-0.01g |

Tamibarotene |

94497-51-5 | 97% | 0.01g |

¥364 | 2023-09-15 | |

| AN HUI ZE SHENG Technology Co., Ltd. | JX002639-1g |

4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid |

94497-51-5 | 98% | 1g |

¥1216.00 | 2023-09-15 | |

| AN HUI ZE SHENG Technology Co., Ltd. | T6694-25mg |

4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid |

94497-51-5 | 98.2% | 25mg |

¥480.00 | 2023-09-15 | |

| AN HUI ZE SHENG Technology Co., Ltd. | S4260-50mg |

4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid |

94497-51-5 | 50mg |

¥800.79 | 2023-09-15 |

Tamibarotene Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, rt → reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Ethyl acetate ; < 30 °C; 8 h, 60 °C

1.2 Solvents: Ethyl acetate ; 40 min, < 20 °C

1.3 Reagents: Triethylamine ; < 20 °C; 3.5 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt

1.5 Reagents: Sodium hydroxide Solvents: Ethanol ; 3 h, 60 °C

1.6 Reagents: Sulfuric acid Solvents: Ethanol , Water ; pH 2

1.2 Solvents: Ethyl acetate ; 40 min, < 20 °C

1.3 Reagents: Triethylamine ; < 20 °C; 3.5 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt

1.5 Reagents: Sodium hydroxide Solvents: Ethanol ; 3 h, 60 °C

1.6 Reagents: Sulfuric acid Solvents: Ethanol , Water ; pH 2

Referencia

- Synthesis of Tamibarotene via Ullmann-Type Coupling, Organic Process Research & Development, 2017, 21(5), 748-753

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, 30 - 40 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

Referencia

- New process for preparation of Tamibarotene, China, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Catalysts: Trifluoromethanesulfonic acid , Potassium iodide Solvents: Toluene ; 24 h, 150 °C

Referencia

- Highly Chemoselective Transamidation of Unactivated Tertiary Amides by Electrophilic N-C(O) Activation by Amide-to-Acyl Iodide Re-routing, Angewandte Chemie, 2022, 61(24),

Métodos de producción 5

Condiciones de reacción

Referencia

- Design, Synthesis and Biological Evaluation of Novel Tamibarotene Derivative as Multitarget Anticancer Agent, Letters in Drug Design & Discovery, 2016, 13(8), 729-733

Métodos de producción 6

Condiciones de reacción

Referencia

- Tamibarotene: Leukemia therapy retinoid RARα agonist, Drugs of the Future, 2005, 30(7), 688-693

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2.5, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2.5, cooled

Referencia

- Improved synthesis of anti-leukemia drug tamibarotene, Zhongguo Yaowu Huaxue Zazhi, 2009, 19(4), 268-269

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, 80 °C; 80 °C → rt

Referencia

- Highly Efficient Aminocarbonylation of Iodoarenes at Atmospheric Pressure Catalyzed by a Robust Acenaphthoimidazolyidene Allylic Palladium Complex, Organic Letters, 2013, 15(14), 3678-3681

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Water

Referencia

- Retinobenzoic acids. 1. Structure-activity relationships of aromatic amides with retinoidal activity, Journal of Medicinal Chemistry, 1988, 31(11), 2182-92

Métodos de producción 10

Condiciones de reacción

Referencia

- A new method for preparing tamibarotene key intermediate 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthylamine, China, , ,

Métodos de producción 11

Condiciones de reacción

Referencia

- Synthesis of Am80 (Tamibarotene) prodrug candidates, congeners and metabolites, Chemical & Pharmaceutical Bulletin, 2013, 61(8), 846-852

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Methanol

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Preparation of 4-[(5,6,7,8-tetrahydro-5,6,8,8-terramethyl-2-naphthalenyl)carbamoyl]benzoic acid derivatives, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

Referencia

- Tamibarotene-cinnamic hydroxamic acid derivative as histone deacetylase inhibitor and its preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt → reflux; 1 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4.0

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4.0

Referencia

- Synthesis of tamibarotene, Zhongguo Yiyao Gongye Zazhi, 2009, 40(1), 9-11

Métodos de producción 15

Condiciones de reacción

Referencia

- Method for preparing tamibarotene with stable crystal form, China, , ,

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

Referencia

- Method for synthesizing Tamibarotene using acenaphthoimidazole N-heterocyclic carbene allyl palladium chloride as catalyst, China, , ,

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; heated

Referencia

- Process improvement of tamibarotene preparation, Yaoxue Shijian Zazhi, 2012, 30(4), 287-288

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Water ; 30 min, reflux; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Referencia

- Process for synthesizing Tamibarotene, China, , ,

Métodos de producción 19

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Methanol

Referencia

- Method for synthesizing tamibarotene, China, , ,

Métodos de producción 20

Condiciones de reacción

Referencia

- Method for synthesizing 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine, China, , ,

Tamibarotene Raw materials

- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

- 1446134-13-9

- Mono-Methyl terephthalate

- 4-(Dimethylcarbamoyl)benzoic Acid

- Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoate

Tamibarotene Preparation Products

Tamibarotene Literatura relevante

-

P. Nordeman,S. Y. Chow,A. F. Odell,G. Antoni,L. R. Odell Org. Biomol. Chem. 2017 15 4875

-

Ming-Chen Fu,Jia-Xin Wang,Wei Ge,Fang-Ming Du,Yao Fu Org. Chem. Front. 2023 10 35

-

Kurt D. Ristroph,Robert K. Prud'homme Nanoscale Adv. 2019 1 4207

-

Kazuharu Sugawara,Asako Yugami,Toshihiko Kadoya,Hideki Kuramitz,Kohei Hosaka Analyst 2012 137 3781

-

Sevan D. Houston,Tyler Fahrenhorst-Jones,Hui Xing,Benjamin A. Chalmers,Melissa L. Sykes,Jeanette E. Stok,Clementina Farfan Soto,Jed M. Burns,Paul V. Bernhardt,James J. De Voss,Glen M. Boyle,Maree T. Smith,John Tsanaktsidis,G. Paul Savage,Vicky M. Avery,Craig M. Williams Org. Biomol. Chem. 2019 17 6790

94497-51-5 (Tamibarotene) Productos relacionados

- 2228176-42-7(3-(1-methyl-1H-imidazol-4-yl)methylpiperidin-3-ol)

- 1805502-03-7(2-bromo-3-fluoro-6-nitro-benzaldehyde)

- 1613049-74-3((2E)-3-(5-methylpyridin-3-yl)prop-2-enoic acid)

- 733762-24-8(2-Cyano-3-[4-[ethyl(phenylmethyl)amino]phenyl]-N-(4-methoxyphenyl)-2-propenamide)

- 1255777-72-0(2-(2H-1,3-benzodioxol-5-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one)

- 1019497-53-0((3-methylbutyl)[1-(pyridin-4-yl)ethyl]amine)

- 1805060-47-2(Ethyl 2-cyano-6-formyl-4-hydroxyphenylacetate)

- 1269291-41-9(2,4-Dibromonicotinic acid)

- 868968-37-0(1-(4-methylpiperidin-1-yl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one)

- 2227728-66-5((2S)-4-(2-methoxy-5-nitrophenyl)butan-2-ol)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:94497-51-5)Tamibarotene

Pureza:99%

Cantidad:5g

Precio ($):492.0